molecular formula C10H12NbO21 B6313735 Niobium(V) oxalate hydrate CAS No. 1660137-09-6

Niobium(V) oxalate hydrate

Cat. No.: B6313735
CAS No.: 1660137-09-6
M. Wt: 561.10 g/mol
InChI Key: CRIYBCSTIVPHBQ-UHFFFAOYSA-N
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Description

Niobium(V) oxalate hydrate is a chemical compound that consists of niobium in its +5 oxidation state, coordinated with oxalate ions and water molecules. It is known for its solubility in water and its ability to form complexes with various hydroxy acids. This compound is often used as a precursor in the synthesis of niobium-based materials and has applications in various fields such as catalysis, photocatalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Niobium(V) oxalate hydrate can be synthesized through the reaction of niobium pentachloride with oxalic acid in an aqueous medium. The reaction typically involves dissolving niobium pentachloride in water, followed by the addition of oxalic acid. The mixture is then heated to promote the formation of this compound. The resulting product is filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the controlled addition of oxalic acid to a solution of niobium pentachloride, followed by heating and crystallization. The product is then purified through filtration and drying. This method ensures high purity and yield of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific coordination chemistry and its ability to form stable complexes with a variety of ligands. This property makes it highly versatile for use in different catalytic and photocatalytic applications. Additionally, niobium-based materials often exhibit high stability and resistance to degradation, which enhances their performance in various industrial and scientific applications .

Properties

IUPAC Name

niobium;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C2H2O4.Nb.H2O/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIYBCSTIVPHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Nb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NbO21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Niobium(V) oxalate hydrate
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Niobium(V) oxalate hydrate
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